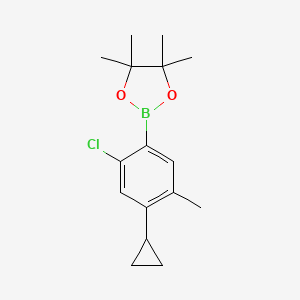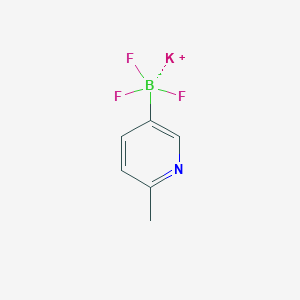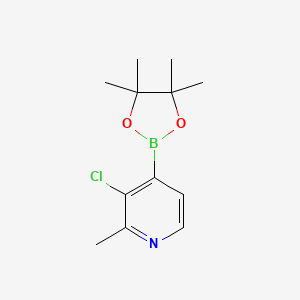
(4-(Methoxycarbonyl)-3-methylthiophen-2-YL)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Methoxycarbonyl)-3-methylthiophen-2-YL)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxycarbonyl)-3-methylthiophen-2-YL)boronic acid typically involves the reaction of a thiophene derivative with a boronic acid reagent. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or water .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow processes and the use of more efficient catalysts and reagents to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Methoxycarbonyl)-3-methylthiophen-2-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols . The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions include boronic esters, boranes, and various substituted thiophene derivatives .
Applications De Recherche Scientifique
(4-(Methoxycarbonyl)-3-methylthiophen-2-YL)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-(Methoxycarbonyl)-3-methylthiophen-2-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, facilitating the formation of boronate esters and other derivatives . These interactions are crucial for its role in catalysis and molecular recognition .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but lacks the thiophene ring, making it less versatile in certain reactions.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, which can enhance reactivity in some contexts but may also introduce additional complexity.
4-Carboxyphenylboronic acid: Features a carboxyl group instead of a methoxycarbonyl group, affecting its solubility and reactivity.
Uniqueness
(4-(Methoxycarbonyl)-3-methylthiophen-2-YL)boronic acid is unique due to the presence of both a boronic acid group and a thiophene ring, which confer distinct electronic and steric properties. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler boronic acids .
Propriétés
Formule moléculaire |
C7H9BO4S |
|---|---|
Poids moléculaire |
200.02 g/mol |
Nom IUPAC |
(4-methoxycarbonyl-3-methylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H9BO4S/c1-4-5(7(9)12-2)3-13-6(4)8(10)11/h3,10-11H,1-2H3 |
Clé InChI |
PPWIHEZODNZZHV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=CS1)C(=O)OC)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)
dimethylsilane](/img/structure/B13469487.png)






![tert-butyl N-[(1R)-1-(3-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B13469527.png)

![2-((tert-Butoxycarbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B13469535.png)



